molecular formula C18H21N5O3 B2981014 1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)triazole-4-carboxamide CAS No. 1448059-88-8

1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)triazole-4-carboxamide

Cat. No. B2981014
CAS RN: 1448059-88-8
M. Wt: 355.398
InChI Key: UPCUPGITFFIUKF-UHFFFAOYSA-N
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Description

“1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)triazole-4-carboxamide” is a chemical compound . It is available for purchase from various suppliers.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 390.46. The density is predicted to be 1.43±0.1 g/cm3 .

Scientific Research Applications

Antimicrobial Properties and Drug-likeness

A study conducted by Pandya et al. (2019) synthesized a library of compounds with structural similarities to the specified chemical, investigating their in vitro antibacterial, antifungal, and antimycobacterial activities. This research also evaluated the compounds' in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction properties to assess drug-likeness. The findings indicated good to moderate antimicrobial activities against specific bacterial and fungal strains, with several compounds showing superior activity compared to standard drugs like ciprofloxacin and clotrimazole. The in-silico analysis suggested that these compounds possessed excellent drug-likeness properties, indicating their potential for further development as therapeutic agents (Pandya, Dave, Patel, & Desai, 2019).

Synthetic Routes and Molecular Structures

Another aspect of scientific research on such compounds involves the exploration of novel synthetic routes and the detailed analysis of their molecular structures. For example, research into the synthesis of triazole derivatives and their fused heterocycles has shown remarkable antiavian influenza virus activity. This indicates the potential application of these compounds in antiviral drug development. The structural characterization of these compounds through techniques like NMR spectroscopy, infrared spectroscopy (IR), and X-ray analysis has provided insights into their potential mechanisms of action against the influenza A virus (Hebishy, Salama, & Elgemeie, 2020).

Antifungal and Anticancer Properties

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have also been a subject of interest, with studies demonstrating their anticancer and anti-5-lipoxygenase agent properties. These compounds offer a promising avenue for the development of new therapeutic agents targeting cancer and inflammatory diseases. The structure-activity relationship (SAR) analysis conducted in these studies helps in understanding the molecular basis of their bioactivity, guiding the design of more effective and safer drugs (Rahmouni et al., 2016).

properties

IUPAC Name

1-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-22-11-15(20-21-22)17(24)19-12-5-6-16-14(10-12)18(25)23-8-3-2-4-13(23)7-9-26-16/h5-6,10-11,13H,2-4,7-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCUPGITFFIUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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